molecular formula C16H15ClN2O3 B2885922 2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate CAS No. 478066-63-6

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate

Cat. No.: B2885922
CAS No.: 478066-63-6
M. Wt: 318.76
InChI Key: ZTFKKPBCYSTZED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminoethyl N-phenylcarbamate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorophenyl)formamido]ethyl N-phenylcarbamate
  • Benzamide, 3-chloro-N-[2-[[(phenylamino)carbonyl]oxy]ethyl]-

Uniqueness

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of a chlorobenzoyl group and a phenylcarbamate moiety makes it particularly versatile for various applications .

Properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-13-6-4-5-12(11-13)15(20)18-9-10-22-16(21)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFKKPBCYSTZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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